3-Bromo-4-ethoxybenzoic acid

Descripción general

Descripción

3-Bromo-4-ethoxybenzoic acid is a chemical compound with the molecular weight of 245.07 . It is a solid substance .

Molecular Structure Analysis

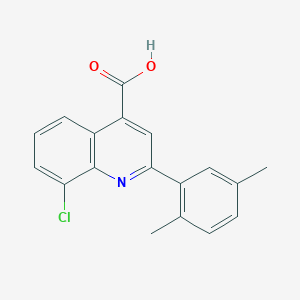

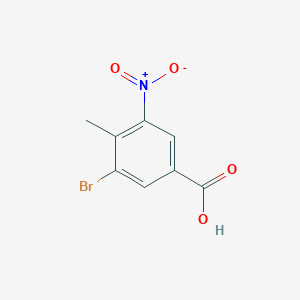

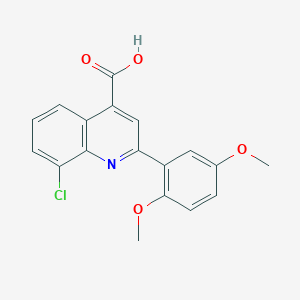

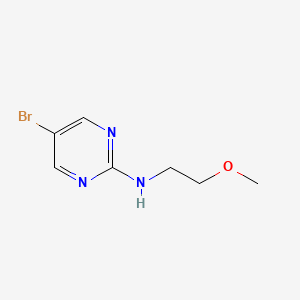

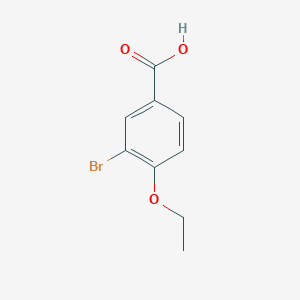

The molecular structure of 3-Bromo-4-ethoxybenzoic acid consists of a benzene ring substituted with a bromo group, an ethoxy group, and a carboxylic acid group . The InChI code for this compound is1S/C9H9BrO3/c1-2-13-8-4-3-6 (9 (11)12)5-7 (8)10/h3-5H,2H2,1H3, (H,11,12) . Physical And Chemical Properties Analysis

3-Bromo-4-ethoxybenzoic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Proteomics Research

3-Bromo-4-ethoxybenzoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical for proteomics research due to its reactivity with protein amino groups, which can aid in the identification and quantification of proteins in complex mixtures .

Organic Synthesis

In organic chemistry, 3-Bromo-4-ethoxybenzoic acid serves as a building block for synthesizing various organic compounds. It’s particularly useful in the synthesis of polysubstituted benzenes, where it can undergo further functionalization through reactions like Suzuki coupling .

Pharmaceutical Research

This compound has shown potential in pharmaceutical research due to its biological activity against pathogens. It can inhibit bacterial growth by binding to enzymes and regulating their function, making it a valuable asset in the development of new antibiotics .

Material Science

3-Bromo-4-ethoxybenzoic acid: is relevant in material science for the development of new materials with specific properties. Its molecular structure allows it to be incorporated into polymers and other materials to alter their physical and chemical properties .

Analytical Chemistry

In analytical chemistry, 3-Bromo-4-ethoxybenzoic acid is used as a standard or reagent in various analytical techniques. Its well-defined properties make it suitable for calibrating instruments and validating methods, ensuring accurate and reliable results .

Environmental Applications

The compound’s role in environmental science is emerging, particularly in the study of xenobiotic compounds and their effects on ecosystems. Its interactions with other chemicals can provide insights into pollution pathways and degradation processes .

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKMWULLKHQZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389433 | |

| Record name | 3-BROMO-4-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-ethoxybenzoic acid | |

CAS RN |

24507-29-7 | |

| Record name | 3-BROMO-4-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.